molecular formula C14H14N2O B7497828 N-[(3-methylphenyl)methyl]pyridine-2-carboxamide

N-[(3-methylphenyl)methyl]pyridine-2-carboxamide

Cat. No.: B7497828
M. Wt: 226.27 g/mol
InChI Key: PWZYZDZREGHOCS-UHFFFAOYSA-N
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Description

N-[(3-methylphenyl)methyl]pyridine-2-carboxamide is a compound that belongs to the class of organic compounds known as aromatic amides. These compounds are characterized by the presence of an amide group attached to an aromatic ring. The structure of this compound includes a pyridine ring and a benzene ring substituted with a methyl group, connected through a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylphenyl)methyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 3-methylbenzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of N-[(3-methylphenyl)methyl]pyridine-2-carboxylic acid.

    Reduction: Formation of N-[(3-methylphenyl)methyl]pyridine-2-amine.

    Substitution: Formation of halogenated derivatives such as N-[(3-bromomethylphenyl)methyl]pyridine-2-carboxamide.

Scientific Research Applications

N-[(3-methylphenyl)methyl]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, contributing to its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methylphenyl)methyl]pyridine-2-carboxamide is unique due to its specific combination of a pyridine ring and a methyl-substituted benzene ring connected through a carboxamide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-5-4-6-12(9-11)10-16-14(17)13-7-2-3-8-15-13/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZYZDZREGHOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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